molecular formula C13H12N4S2 B6448799 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile CAS No. 2640843-13-4

2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile

Cat. No.: B6448799
CAS No.: 2640843-13-4
M. Wt: 288.4 g/mol
InChI Key: WXKGUPWWEPSJPG-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile is a complex organic compound that finds applications in multiple fields such as chemistry, biology, medicine, and industry. Its unique structure combines pyrimidine and thieno[3,2-c]pyridin, potentially making it valuable for various scientific endeavors.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves multi-step procedures, typically starting with the preparation of the thieno[3,2-c]pyridine core

Reaction Conditions

Reactions are usually conducted under controlled temperature and pressure, with specific solvents and catalysts to drive the process efficiently.

Industrial Production Methods

Scaling up for industrial production might require optimization of reaction conditions to maximize yield and minimize by-products, typically involving advanced techniques like continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially affecting the sulfur atom in the methylsulfanyl group.

  • Reduction: : Reduction reactions may target the pyrimidine or thieno[3,2-c]pyridin ring systems.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions could be utilized, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.

  • Substitution: : Conditions could vary, but common reagents include halogenating agents or organometallic reagents.

Major Products

The products will vary depending on the reaction type but can include oxidized or reduced forms of the compound, or derivatives with substituted functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.

  • Biology: : Possible applications in studying enzyme interactions or as a probe for biochemical pathways.

  • Medicine: : Potential therapeutic applications, possibly acting on specific molecular targets.

  • Industry: : Could be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The compound's effects depend on its interaction with molecular targets. The pyrimidine and thieno[3,2-c]pyridin cores suggest it might interact with nucleic acids or proteins, potentially affecting enzymatic activities or signal transduction pathways.

Comparison with Similar Compounds

Comparison

2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile can be compared with compounds like:

  • 2-(methylthio)pyrimidine

  • Thieno[3,2-c]pyridine derivatives

Uniqueness

Its uniqueness lies in the combined structure of pyrimidine and thieno[3,2-c]pyridin rings, which could impart distinct chemical and biological properties.

Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S2/c1-18-13-15-7-10(6-14)12(16-13)17-4-2-11-9(8-17)3-5-19-11/h3,5,7H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKGUPWWEPSJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC3=C(C2)C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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